molecular formula C8H9ClN2OS B1660916 (4-chloro-3-methoxyphenyl)thiourea CAS No. 855531-26-9

(4-chloro-3-methoxyphenyl)thiourea

Cat. No. B1660916
Key on ui cas rn: 855531-26-9
M. Wt: 216.69
InChI Key: IWYLHPIFBFTEJN-UHFFFAOYSA-N
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Patent
US07371751B2

Procedure details

Benzoyl isothiocyanate (8.8 mL, 64 mmol) was added dropwise to a solution of 4-chloro-3-methoxy-benzenamine (10 g, 63 mmol) in 160 mL THF. The mixture was stirred at room temperature for 40 minutes, volatiles were removed and the residue was dissolved in 400 mL methanol. A solution of potassium carbonate (26.3 g, 190 mmol) in 200 mL water was added and the mixture was stirred at room temperature for 90 minutes. The tide product (13.5 g, 98%) precipitated after removal of 450 mL of the solvents.
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
26.3 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:9]=[C:10]=[S:11])(=O)C1C=CC=CC=1.[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([NH2:19])=[CH:15][C:14]=1[O:20][CH3:21].C(=O)([O-])[O-].[K+].[K+]>C1COCC1.O>[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([NH:19][C:10]([NH2:9])=[S:11])=[CH:15][C:14]=1[O:20][CH3:21] |f:2.3.4|

Inputs

Step One
Name
Quantity
8.8 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=S
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)N)OC
Name
Quantity
160 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
26.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
volatiles were removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 400 mL methanol
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The tide product (13.5 g, 98%) precipitated
CUSTOM
Type
CUSTOM
Details
after removal of 450 mL of the solvents

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
ClC1=C(C=C(C=C1)NC(=S)N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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